![molecular formula C13H17NO B14278043 3-Phenoxy-1-azabicyclo[2.2.2]octane CAS No. 138740-66-6](/img/structure/B14278043.png)
3-Phenoxy-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxy-1-azabicyclo[222]octane is a nitrogen-containing heterocyclic compound This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-1-azabicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the azabicyclo[2.2.2]octane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Phenoxy Group Introduction: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxy-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol derivatives, alkyl halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Phenoxy-substituted derivatives.
Applications De Recherche Scientifique
3-Phenoxy-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Phenoxy-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenoxy group enhances its lipophilicity, allowing it to cross biological membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring size.
Quinuclidine: A bicyclic amine with a similar nitrogen-containing structure but without the phenoxy group.
Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids.
Uniqueness
3-Phenoxy-1-azabicyclo[2.2.2]octane is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and chemical synthesis.
Propriétés
Numéro CAS |
138740-66-6 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-phenoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H17NO/c1-2-4-12(5-3-1)15-13-10-14-8-6-11(13)7-9-14/h1-5,11,13H,6-10H2 |
Clé InChI |
NTGFWOVUWQMZBI-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
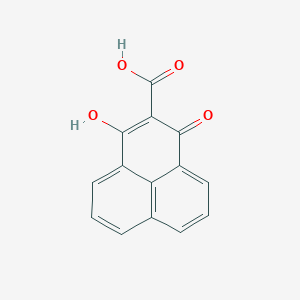

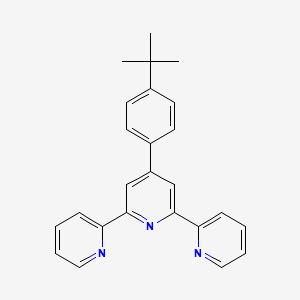
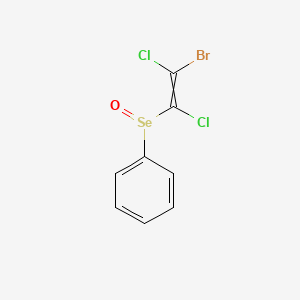
![Chloro[1-(oxolan-2-yl)ethenyl]mercury](/img/structure/B14278002.png)

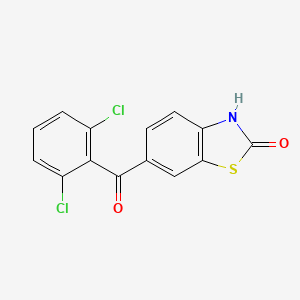
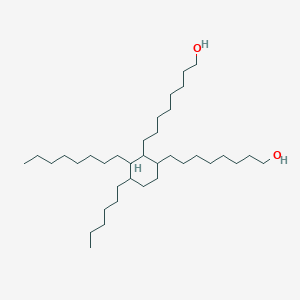
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
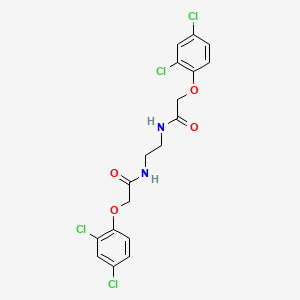
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)


